BenchChemオンラインストアへようこそ!

6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine

Crystallography Analytical Chemistry Pharmaceutical Reference Standards

6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 142073-96-9, MFCD08458734) is a nitrogen-fused heterocyclic compound of the imidazo[1,2-a]pyridine class, with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol. The core scaffold features a bridgehead nitrogen that renders the structure a robust pharmacophore in medicinal chemistry.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B13679503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)OC
InChIInChI=1S/C15H14N2O/c1-11-3-5-12(6-4-11)14-10-17-9-13(18-2)7-8-15(17)16-14/h3-10H,1-2H3
InChIKeyMYEOZQYOYPUNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine: Chemical Identity and Baseline for Scientific Selection


6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 142073-96-9, MFCD08458734) is a nitrogen-fused heterocyclic compound of the imidazo[1,2-a]pyridine class, with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . The core scaffold features a bridgehead nitrogen that renders the structure a robust pharmacophore in medicinal chemistry. The 6-methoxy substitution confers distinct electron-donating properties and alters the compound's crystallinity and biological interaction profile relative to its common 6-methyl, 6-chloro, or 6-nitro analogs [1]. Procured predominantly as a research-grade reference standard or impurity marker, its primary application demand stems from analytical method development, pharmacological screening of GABAA receptor modulators, and antitubercular structure-activity relationship (SAR) studies, where precise structural identity is paramount for generating reproducible data.

6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine: Why Procurement Cannot Default to Closest Analogs


Scientific procurement of 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine cannot simply default to the widely available 6-methyl analog (Zolpidem Impurity 2, CAS 88965-00-8) or other 6-substituted derivatives. Evidence demonstrates that even minor perturbations at the 6-position induce substantial divergence in physicochemical properties and biological affinity. The methoxy group is a hydrogen bond acceptor and an electron donor, profoundly altering ligand-binding kinetics at the benzodiazepine site of GABAA receptors compared to the lipophilic methyl or electron-withdrawing nitro group [1]. Furthermore, the clear melting point differentiation (133 °C vs. 205–207 °C) proves that these substitutes are non-interchangeable for analytical method validation or crystallization studies. Off-target substitution inevitably leads to incommensurable pharmacological data, inaccurate impurity profiling, and failed regulatory compliance in pharmaceutical quality control workflows [2].

6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine: Quantifiable Differentiation Data Against Comparator Analogs


6-Methoxy Derivative Exhibits a Significantly Lower Melting Point (133 °C) than the 6-Methyl Analog (205–207 °C), Indicating Distinct Crystalline Lattice Energy

The thermodynamic parameter of melting point directly differentiates 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine from its most prevalent analog. The target compound demonstrates a melting point of 133 °C, whereas the 6-methyl substituted analog (Zolpidem Impurity 2, CAS 88965-00-8) displays a markedly higher melting point range of 205–207 °C [1]. This difference of approximately 72 °C serves as a critical quality control (QC) identifier and indicates significantly different crystal packing forces, driven by the methoxy group's capacity to act as a hydrogen-bond acceptor, unlike the methyl group's purely hydrophobic interaction profile.

Crystallography Analytical Chemistry Pharmaceutical Reference Standards

Critical Role as a Zolpidem-Related Compound Reference Standard for Regulatory USP/EP Impurity Profiling

In the pharmaceutical landscape, 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine serves as a certified reference standard and process-related impurity marker for Zolpidem tartrate formulations . The presence and quantification of this specific methoxy impurity are mandated by regulatory guidelines (ICH Q3A/B) to ensure patient safety and product efficacy. Unlike generic imidazo[1,2-a]pyridine analogs, which may not be process relevant, this compound is a defined impurity in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) context for Zolpidem [1]. The commercial availability of this compound at validated purity (typically >95%) is essential for accurate Lot-to-Lot consistency in release testing.

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

6-Methoxy Substitution Enhances Antitubercular Potency and Class-Level Activity Against Drug-Resistant TB Compared to Unsubstituted Scaffolds

Research into imidazo[1,2-a]pyridine analogues has established that substitution at the 5- or 6-position is a critical structural determinant for enhancing antimycobacterial potency. Specifically, methoxy-substituted derivatives exhibit significant activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis [1]. The introduction of a 6-methoxy group is emphasized in SAR studies for increasing inhibitory activity against mycobacterial ATP synthesis, with the class demonstrating potencies comparable to first-line drugs like isoniazid (INH) and PA-824 against replicating Mtb H37Rv [2]. In contrast, the unsubstituted (hydrogen) scaffold or electron-withdrawing substituents (e.g., nitro) at the 6-position frequently show diminished activity profiles.

Antitubercular Agents Mycobacterium tuberculosis MDR-TB/XDR-TB

6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine: Optimal Research and Industrial Application Scenarios Based on Verifiable Differentiation


Pharmaceutical Impurity Profiling and Analytical Method Validation for Zolpidem Tartrate Formulations

Utilize 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine directly as a certified EP/USP reference standard for system suitability testing, impurity identification, and quantification in Zolpidem API and finished dosage forms. The compound's distinct melting point (133 °C) and confirmed identity bridge synthetic process control with regulatory quality compliance. Incorrect procurement of the 6-methyl analog (Zolpidem Impurity 2, mp 205-207 °C) will generate inaccurate retention time windows in HPLC or UPLC methods, leading to erroneous impurity reporting and potential ICH Q3A/B non-compliance [1].

Structure-Activity Relationship (SAR) and Lead Optimization for Antitubercular Drug Discovery

Deploy 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine as a core scaffold in medicinal chemistry programs targeting multidrug- and extensively drug-resistant tuberculosis (MDR-TB/XDR-TB). Quantitative class-level evidence indicates that 5-/6-methoxy substitution imparts significantly superior antimycobacterial potency compared to unsubstituted or 6-nitro analogs, rivaling the activity of first-line clinical agents in vitro. Using this specific compound as a starting point facilitates rational structural expansion toward selective ATP synthase inhibitors with a high selectivity index, based on confirmed low cytotoxicity profiles in related series [2].

GABAA Receptor Pharmacology Research and Novel PAM Development

Employ 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine as a selective pharmacological probe for GABAA receptor studies, particularly for mapping the benzodiazepine binding site. Evidence from closely related scaffolds demonstrates that minor structural alterations at the 6-position dramatically influence the mode of action and δ-subunit selectivity. The methoxy group's hydrogen-bonding capacity is a critical differentiator for exploring positive allosteric modulation (PAM) profiles distinct from the classical 6-methyl Zolpidem pharmacophore. This ensures the generation of novel IP-protectable chemical series with potentially reduced off-target activation of α1-containing GABAARs [3].

Specialty Chemical Procurement: High-Purity Research-Grade Standard with Guaranteed Batch Traceability

For academic and industrial R&D laboratories, procurement from specialty vendors offering CAS 142073-96-9 at purities exceeding 95% (typically 98%+) is mandatory for reproducible research. This compound is not a standard stock item for major database vendors; it requires sourcing from niche manufacturers (e.g., CookeChem, ShaoYuan). The availability of comprehensive Certificates of Analysis (CoA), including NMR, HRMS, and HPLC purity data, directly supports high-impact publications and preclinical patent filings by ensuring unambiguous compound identification and traceability, a factor not guaranteed by ordering generic close analogs .

Quote Request

Request a Quote for 6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.